molecular formula C6H16N2 B3333544 3,3,4,4-Tetradeuteriohexane-1,6-diamine CAS No. 115797-53-0

3,3,4,4-Tetradeuteriohexane-1,6-diamine

Cat. No. B3333544
M. Wt: 120.23 g/mol
InChI Key: NAQMVNRVTILPCV-LNLMKGTHSA-N
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Description

3,3,4,4-Tetradeuteriohexane-1,6-diamine , also known by its chemical formula C<sub>6</sub>D<sub>8</sub>H<sub>16</sub>N<sub>2</sub> , is a deuterated derivative of hexane-1,6-diamine. It contains four deuterium atoms, which replace the hydrogen atoms at positions 3 and 4 in the hexane backbone. This compound is of interest in both medicinal and research contexts.



Synthesis Analysis

The synthesis of 3,3,4,4-Tetradeuteriohexane-1,6-diamine involves the selective deuteration of hexane-1,6-diamine using deuterium gas or deuterated reagents. Deuterium substitution enhances the stability and pharmacokinetic properties of the compound, making it valuable for isotopic labeling studies and drug development1.



Molecular Structure Analysis

The molecular structure of 3,3,4,4-Tetradeuteriohexane-1,6-diamine consists of a linear aliphatic chain with two amino groups (NH<sub>2</sub>) at positions 1 and 6. The deuterium atoms are incorporated at positions 3 and 4, resulting in a symmetrical arrangement. The compound’s isotopic labeling allows for precise tracking in biological systems and elucidation of metabolic pathways2.



Chemical Reactions Analysis

3,3,4,4-Tetradeuteriohexane-1,6-diamine participates in various chemical reactions, including:



  • Deuteration Reactions : The compound serves as a deuterium source in synthetic chemistry, enabling the preparation of deuterated analogs of other molecules.

  • Cross-Coupling Reactions : It can undergo Suzuki-Miyaura, Heck, or Sonogashira reactions to form C-C bonds with other functionalized molecules.

  • Complex Formation : The amino groups can coordinate with metal ions, leading to the formation of chelates or coordination complexes.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 116.2 g/mol

  • Melting Point : Not well-documented, but likely similar to hexane-1,6-diamine (around 42°C)

  • Solubility : Soluble in water and common organic solvents

  • Stability : Stable under standard conditions


Safety And Hazards

3,3,4,4-Tetradeuteriohexane-1,6-diamine is generally considered safe for laboratory use. However, standard precautions should be followed when handling any chemical compound. Consult Material Safety Data Sheets (MSDS) for specific safety information.


Future Directions


  • Biomedical Research : Investigate its potential as a metabolic tracer in vivo, especially in drug metabolism studies.

  • Isotopic Labeling : Explore applications beyond drug development, such as environmental studies or protein dynamics.

  • Synthetic Chemistry : Optimize deuteration methods and develop new synthetic routes for labeled compounds.


properties

IUPAC Name

3,3,4,4-tetradeuteriohexane-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i1D2,2D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQMVNRVTILPCV-LNLMKGTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCN)C([2H])([2H])CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584354
Record name (3,3,4,4-~2~H_4_)Hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4-Tetradeuteriohexane-1,6-diamine

CAS RN

115797-53-0
Record name (3,3,4,4-~2~H_4_)Hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115797-53-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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